2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds containing a benzene ring fused to an oxazole ring. This compound is notable for its potential pharmacological applications, particularly in the treatment of neurological disorders and other medical conditions.
Benzoxazole derivatives have been extensively studied for their biological activities and synthetic methodologies. The compound in question can be synthesized through various chemical reactions involving 1-ethyl-1,2,3,6-tetrahydropyridine and benzoxazole precursors. Research articles and patents have documented its synthesis and potential applications in drug development .
The compound is classified as:
The synthesis of 2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole can be achieved through several methods:
The synthesis often requires specific conditions such as temperature control, choice of solvents (e.g., dimethylformamide), and the use of protecting groups to ensure successful cyclization and formation of the heterocyclic structure.
The molecular structure of 2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole consists of:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Understanding the reactivity involves analyzing reaction conditions such as temperature, solvent choice, and catalysts that influence reaction pathways and yields.
The mechanism of action for compounds like 2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole typically involves interaction with specific biological targets:
Pharmacological studies suggest that such compounds may exhibit neuroprotective effects or modulate neurotransmitter systems .
Relevant data from studies indicate that variations in substituents can significantly affect both physical properties and biological activity.
The primary applications of 2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole include:
The compound features a strategic molecular fusion between a benzoxazole moiety and a 1,2,3,6-tetrahydropyridine (THP) ring connected at the 4-position of the THP system. The benzoxazole component comprises a benzene ring fused with a five-membered oxazole ring (containing nitrogen and oxygen atoms), conferring significant planarity and π-electron delocalization. This architecture creates a rigid, electron-deficient domain suitable for π-π stacking interactions with biological targets [1] [6]. The THP ring introduces a semi-flexible spatial extension with a non-planar, unsaturated heterocyclic structure containing a basic nitrogen atom. This hybridization merges the structural advantages of both systems: the benzoxazole’s capacity for DNA intercalation or enzyme binding and the THP’s potential for receptor modulation through its tertiary nitrogen [4] [6].
The molecular design leverages benzoxazole’s established role as a bioisostere for purine bases and peptide bonds, facilitating targeted interactions. Studies indicate that such hybrids exploit benzoxazole’s ability to anchor within hydrophobic enzyme pockets while the THP acts as a conformational modulator. This synergy is evidenced in kinase inhibitors where similar benzoxazole-pyridine hybrids exhibit sub-micromolar binding affinities [4].
Table 1: Key Structural Features of the Benzoxazole-THP Hybrid
Structural Component | Role in Molecular Design | Biological Relevance |
---|---|---|
Benzoxazole Ring | Rigid planar core with π-deficient character | Facilitates DNA/protein binding via stacking interactions |
THP Ring | Semi-rigid, unsaturated heterocycle with basic nitrogen | Enables protonation at physiological pH; enhances solubility |
Ethyl Group at THP-N1 | Electron-donating alkyl substituent | Modulates electron density at nitrogen; sterically blocks metabolism |
C4 Linkage Position | Connects benzoxazole to THP’s enone system | Maintains conjugation; influences molecular dipole |
The THP ring adopts distinct conformational preferences that critically influence ligand-target interactions. Nuclear magnetic resonance (NMR) studies of analogous THP systems reveal a predominant half-chair conformation with C4-C5 bond saturation. This geometry positions the N1-ethyl group equatorially, minimizing steric strain while orienting the C4-benzoxazole substituent pseudo-axially in most low-energy states [4]. Molecular dynamics simulations indicate that the ring exhibits dynamic flexibility, with a barrier to ring inversion of ~5–7 kcal/mol, allowing interconversion between equivalent half-chair forms. This flexibility enables adaptive binding to biological targets with induced-fit requirements [4] [6].
The unsaturated enamine system (C2=C3 and C5-C6 bonds) introduces electronic asymmetry, polarizing electron density toward N1. This polarization creates a dipole moment orthogonal to the benzoxazole plane, enhancing electrostatic complementarity with enzyme active sites. Docking studies of structurally analogous kinase inhibitors reveal that the THP ring’s conformation positions its C2 vinyl proton within 3.5 Å of catalytic residues, facilitating hydrogen-bonding interactions [4]. Crucially, the C4 linkage point resides at a vertex of conjugation, allowing partial electron delocalization into the benzoxazole system, which stabilizes bioactive conformations where the two rings are coplanar (±20°) [1].
Table 2: Conformational Parameters of the THP Substituent
Conformational Feature | Structural Implication | Biological Consequence |
---|---|---|
Half-chair Predominance | Non-planar ring with equatorial N-substituent | Optimizes steric fit in hydrophobic binding pockets |
C2=C3 Enamine System | Electron-rich region proximal to N1 | Serves as H-bond acceptor; participates in charge transfer |
C4-C5 Saturated Bond | Sp³ hybridization at linkage point | Introduces torsional flexibility (±30° rotation) |
Pseudo-axial Benzoxazole Orientation | Projection into solvent-accessible regions | Enhances interactions with peripheral protein residues |
The N1-ethyl substituent exerts significant electronic modulation on the THP ring system. Compared to unsubstituted or methyl-substituted analogues, the ethyl group provides optimal electron-donating capacity (+I effect) without substantial steric encumbrance. Quantum mechanical calculations (DFT/B3LYP) reveal that ethyl substitution raises the HOMO energy of the THP nitrogen by ~0.8 eV, enhancing nucleophilicity and thus protonation potential at physiological pH. This increases aqueous solubility at acidic pH while maintaining membrane permeability in neutral form [1] [4].
Spectroscopic analyses (¹³C NMR) of related compounds demonstrate that ethyl substitution induces a downfield shift of ~5–7 ppm for C2/C6 THP carbons, indicating resonance donation into the enamine system. This electronic redistribution enhances dipole-dipole interactions with target proteins. Crucially, the ethyl group balances metabolic stability: longer alkyl chains (propyl/butyl) increase CYP450-mediated oxidation, while methyl groups show reduced plasma half-lives due to demethylation pathways. The ethyl group’s β-carbon also provides a site for controlled metabolism without rapid deactivation [4] [8].
Biological data from structurally similar kinase inhibitors reveal that N-ethyl derivatives exhibit 10-fold higher binding affinity than N-H analogues for targets like CSF-1R (IC₅₀ = 0.11 µM vs. 1.3 µM). This enhancement is attributed to favorable van der Waals contacts with hydrophobic enzyme subpockets and optimized desolvation entropy upon binding [4].
Table 3: Impact of N1-Substituents on Molecular Properties
N1-Substituent | HOMO Energy (eV) | THP pKₐ | CSF-1R IC₅₀ (µM)* | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
H (unsubstituted) | -6.2 | 7.9 | 1.3 | <15 |
Methyl | -5.8 | 8.4 | 0.45 | 22 |
Ethyl | -5.4 | 8.6 | 0.11 | 37 |
Propyl | -5.3 | 8.7 | 0.09 | 18 |
Cyclopropyl | -5.6 | 8.9 | 0.21 | 42 |
*Comparative data for analogous benzoxazole-THP kinase inhibitors [4]
Several heterocyclic systems demonstrate conceptual or functional similarities to this benzoxazole-THP hybrid:
The benzoxazole-THP hybrid occupies a unique pharmacophoric niche: it combines the benzoxazole’s stacking capability with the THP’s conformational adaptability and basic nitrogen—features not simultaneously present in the analogues above. This is evidenced by its distinct target profiles, particularly in kinase inhibition, where its binding kinetics differ markedly from classical heterocyclic inhibitors [4] [6].
Table 4: Structural and Electronic Comparison with Key Heterocyclic Analogues
Heterocyclic System | Representative Bioactive Compound | Key Structural Differences | Electronic Properties |
---|---|---|---|
Benzoxazole-THP Hybrid | 2-(1-Ethyl-1,2,3,6-TH-pyridin-4-yl)-1,3-benzoxazole | Semi-rigid enamine-benzoxazole linkage | Dipole = 3.8–4.2 D; HOMO = -5.4 eV |
Trimethoxybenzyl-benzoxazole | N-(2-(3,4,5-Trimethoxybenzyl)benzoxazole-5-yl) benzamide | Flexible alkyl spacer instead of THP | Dipole = 2.1–2.8 D; HOMO = -6.0 eV |
1,2,4-Triazolethione | Taribavirin (antiviral) | Exocyclic sulfur; no fused benzene | Dipole = 5.0–5.5 D; HOMO = -6.3 eV |
1,2,4-Oxadiazole | Ataluren (DMD treatment) | O-N-C-O linkage; no basic nitrogen | Dipole = 4.5–5.0 D; HOMO = -7.1 eV |
Cephalosporin-Thiazole | Cefotaxime (antibiotic) | β-lactam fused to dihydrothiazine | Dipole = 8.0–9.5 D; HOMO = -7.8 eV |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1